molecular formula C16H17N3O3 B11831676 2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone

2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone

Cat. No.: B11831676
M. Wt: 299.32 g/mol
InChI Key: SWYQCEOUNCKROJ-UHFFFAOYSA-N
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Description

2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound that features both dimethylamino and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzaldehyde with 3-(dimethylamino)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products Formed

    Oxidation: Formation of nitro and amino derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(Dimethylamino)phenyl)amino)-1-(4-nitrophenyl)ethanone
  • 2-((3-(Dimethylamino)phenyl)amino)-1-(2-nitrophenyl)ethanone
  • 2-((3-(Dimethylamino)phenyl)amino)-1-(3-methylphenyl)ethanone

Uniqueness

2-((3-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the nitro and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-[3-(dimethylamino)anilino]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C16H17N3O3/c1-18(2)14-7-4-6-13(10-14)17-11-16(20)12-5-3-8-15(9-12)19(21)22/h3-10,17H,11H2,1-2H3

InChI Key

SWYQCEOUNCKROJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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